![molecular formula C17H17F3N2O2 B14202936 N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide CAS No. 833455-98-4](/img/structure/B14202936.png)
N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring and a butanamide moiety. The presence of the trifluoromethoxy group imparts distinct chemical properties, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions: N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
- N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide
- N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propionamide
Comparison: Compared to similar compounds, N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide stands out due to its longer butanamide chain, which can influence its chemical reactivity and biological interactions. The trifluoromethoxy group also imparts unique electronic properties, making it distinct from other analogs .
特性
CAS番号 |
833455-98-4 |
|---|---|
分子式 |
C17H17F3N2O2 |
分子量 |
338.32 g/mol |
IUPAC名 |
N-[[6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl]methyl]butanamide |
InChI |
InChI=1S/C17H17F3N2O2/c1-2-5-16(23)21-11-13-7-4-9-15(22-13)12-6-3-8-14(10-12)24-17(18,19)20/h3-4,6-10H,2,5,11H2,1H3,(H,21,23) |
InChIキー |
RBDPWORPBAYNKI-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NCC1=NC(=CC=C1)C2=CC(=CC=C2)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


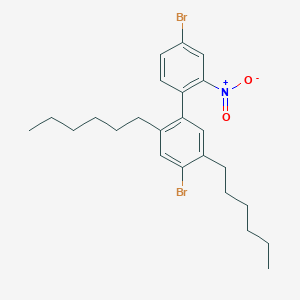
![2-[2-(4-Chlorophenyl)ethenyl]-4,5-diphenyl-1,3-oxazole](/img/structure/B14202860.png)
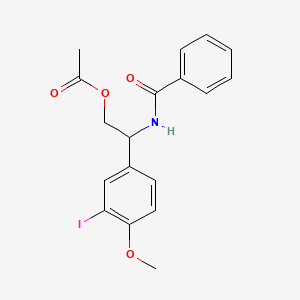
phosphane}](/img/structure/B14202873.png)
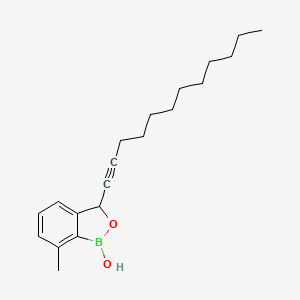
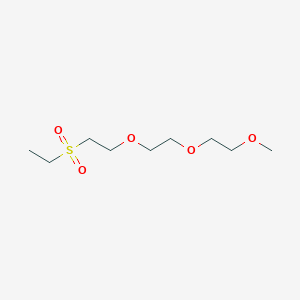
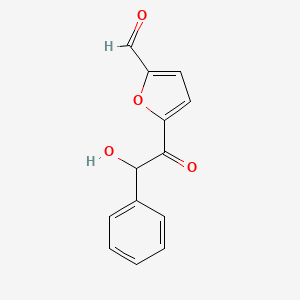
![Methyl {4-[2-([1,1'-biphenyl]-2-yl)ethenyl]phenyl}acetate](/img/structure/B14202887.png)

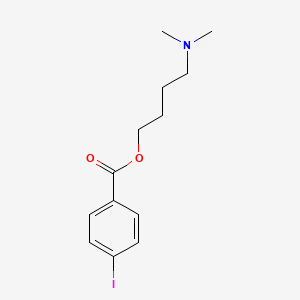
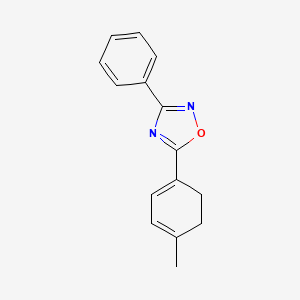
![4(3H)-Quinazolinone, 3-[3-(diethylamino)phenyl]-2-methyl-6-nitro-](/img/structure/B14202918.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)methyl]-](/img/structure/B14202931.png)
